1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 46145-57-7
VCID: VC3086092
InChI: InChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2
SMILES: C1CCCC2(CC1)OCC(O2)CN
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine

CAS No.: 46145-57-7

Cat. No.: VC3086092

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine - 46145-57-7

Specification

CAS No. 46145-57-7
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 1,4-dioxaspiro[4.6]undecan-3-ylmethanamine
Standard InChI InChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2
Standard InChI Key JFFSUNVERFVALC-UHFFFAOYSA-N
SMILES C1CCCC2(CC1)OCC(O2)CN
Canonical SMILES C1CCCC2(CC1)OCC(O2)CN

Introduction

Chemical Properties and Identification

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine features a complex molecular architecture characterized by its spirocyclic structure and amine functionality. The compound has a molecular formula of C₁₀H₁₉NO₂ with a molecular weight of 185.27 g/mol. Its physical appearance is documented as a liquid at standard conditions, requiring storage at 4°C for optimal stability . The compound can be identified through multiple standardized chemical identifiers as detailed in Table 1.1.

Chemical Identifiers

ParameterValue
Chemical FormulaC₁₀H₁₉NO₂
Molecular Weight185.27 g/mol
MDL NumberMFCD24304445
PubChem CID71758268
IUPAC Name1,4-dioxaspiro[4.6]undecan-3-ylmethanamine
Standard InChIInChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2
InChI KeyJFFSUNVERFVALC-UHFFFAOYSA-N
SMILESC1CCCC2(CC1)OCC(O2)CN
AppearanceLiquid
Storage Temperature4°C

These identifiers provide a precise chemical fingerprint that enables researchers to accurately locate and work with this compound in various databases and chemical inventories .

Structural Features

Molecular Architecture

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine possesses a distinctive spirocyclic structure that contributes significantly to its chemical behavior and potential applications. The core of the molecule features a spiro atom that connects two separate ring systems: a dioxane ring and a cyclohexane framework . This unique structural arrangement creates a three-dimensional conformation that distinguishes it from linear or simple cyclic compounds.

The spirocyclic nature of the compound results from the central carbon atom that serves as the junction between the two ring systems. This structural feature contributes to the compound's rigidity and distinct spatial arrangement, which can influence its interactions with biological targets and its reactivity in chemical processes . The presence of the two oxygen atoms in the dioxane ring introduces electron-rich centers that can participate in hydrogen bonding and other non-covalent interactions.

Functional Groups

The primary functional group in 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine is the amine (-NH₂) group attached to a methylene linker at the 2-position of the dioxaspiro system. This amine functionality serves as a nucleophilic center and presents opportunities for derivatization through various chemical reactions . The presence of two ether linkages within the dioxane ring provides additional sites for chemical interactions, particularly with electrophilic species or hydrogen bond donors.

Reactivity Profile

Ring System Reactivity

The dioxaspiro ring system represents another reactive center within the molecule. Under specific conditions, particularly in acidic environments, the dioxane ring may undergo ring-opening reactions. This reactivity can be exploited for structural modifications or as part of sequential transformation strategies in complex synthesis pathways. The spirocyclic junction generally remains stable under mild conditions but may be susceptible to cleavage under more forcing conditions, particularly those involving strong nucleophiles or radical initiators.

Comparative Analysis of Related Compounds

Structural Analogs

Several compounds share structural similarities with 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, each with unique properties and applications. Table 7.1 presents a comparative analysis of these related compounds.

CompoundMolecular FormulaMolecular WeightDistinguishing FeaturesReference
1,4-Dioxaspiro[4.6]undecan-2-ylmethanamineC₁₀H₁₉NO₂185.27Methanamine at position 2
1,4-Dioxaspiro[4.6]undecan-7-ylmethanamineC₁₀H₁₉NO₂185.27Methanamine at position 7
1,4-Dioxaspiro[4.6]undecan-6-oneC₉H₁₄O₃170.21Ketone at position 6, no amine group
1,4-Dioxaspiro[4.6]undecan-8-oneC₉H₁₄O₃170.21Ketone at position 8, no amine group
(1-Oxaspiro[4.6]undecan-2-yl)methanamineC₁₀H₁₉NO169.27Single oxygen in spiro system

This comparative analysis highlights the structural diversity within this class of compounds and illustrates how subtle variations in structure can lead to distinct chemical identities with potentially different applications.

Structure-Property Relationships

The structural features of these compounds directly influence their physical and chemical properties. For instance, the presence of ketone groups in 1,4-Dioxaspiro[4.6]undecan-6-one and 1,4-Dioxaspiro[4.6]undecan-8-one confers different reactivity patterns compared to the amine-containing analogs. These ketone-containing compounds can participate in carbonyl addition reactions and may serve as versatile intermediates in organic synthesis .

Similarly, the positioning of functional groups affects the compound's geometry, polarity, and interaction potential. The methanamine group at position 2 in 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine likely creates a different electronic environment and steric profile compared to its position 7 isomer, potentially resulting in altered chemical behavior and biological activity .

Current Research Status and Future Directions

Research Landscape

Current research on 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine and related spirocyclic compounds appears limited but shows potential for expansion. The availability of this compound through chemical suppliers suggests a recognized utility in research applications . Publications documenting the synthesis and properties of related compounds, particularly those featuring the dioxaspiro[4.6]undecane core, indicate ongoing interest in this structural class .

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation:

  • Development of efficient, scalable synthesis methods specifically for 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine

  • Comprehensive characterization of physical properties, including solubility profiles, stability studies, and spectroscopic data

  • Exploration of biological activities through systematic screening programs

  • Investigation of structure-activity relationships through the synthesis and evaluation of structural derivatives

  • Assessment of potential applications in materials science and polymer chemistry

These research avenues would significantly enhance our understanding of this compound and expand its potential applications across multiple disciplines.

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